Gulonic acid

概要

説明

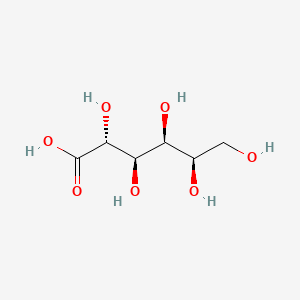

Gulonic acid, also known as gulonate, is a chemical compound with the molecular formula C6H12O7. It is a derivative of glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C). This compound is a hexonic acid, meaning it contains six carbon atoms and a carboxylic acid group. It is commonly found in its lactone form, gulonolactone, which is more stable and readily participates in biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Gulonic acid can be synthesized through the oxidation of glucose. One common method involves the use of microbial fermentation, where glucose is converted to this compound by specific strains of bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with a high oxygen supply to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, this compound is primarily produced as an intermediate in the synthesis of ascorbic acid. The process involves the fermentation of glucose to this compound, followed by chemical conversion to ascorbic acid. The fermentation step is often carried out using a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium, which enhances the yield and efficiency of this compound production .

化学反応の分析

Lactonization in Acidic Aqueous Solutions

Gulonic acid undergoes pH-dependent lactonization to form γ- and δ-lactones. This equilibrium process is influenced by proton dissociation and self-catalysis:

Reaction Pathways:

Key Findings:

-

Lactonization Constants (25°C) :

Parameter Value Protonation (pKₐ) 3.39 ± 0.05 γ-Lactone Formation (Kₗ,γ) 0.25 ± 0.02 δ-Lactone Formation (Kₗ,δ) 0.08 ± 0.01 -

Kinetics :

Structural Stability :

Quantum calculations confirm γ-lactone’s stability due to reduced ring strain compared to δ-lactone . The γ-lactone structure (CAS 1128-23-0) is corroborated by NIST spectral data .

Enzymatic Oxidation and Metabolism

This compound participates in mammalian metabolic pathways via enzyme-mediated reactions:

| Enzyme | Reaction | Gene | Uniprot ID |

|---|---|---|---|

| Regucalcin | Hydrolysis of L-gulonolactone to gulonate | RGN | Q15493 |

| Lambda-crystallin homolog | Oxidation of gulonate to 3-dehydro-L-gulonate | CRYL1 | Q9Y2S2 |

-

Cofactor : NAD⁺-dependent, irreversible oxidation.

-

Biological Role : Precursor to ascorbic acid in non-primate mammals .

Conversion to L-Ascorbic Acid

Industrial synthesis of vitamin C relies on this compound derivatives:

-

Hydrate Dependency :

Hydration State (n in 2-KLGA·nH₂O) Conversion Efficiency 1.5 97.5% 0.5 Reduced yield -

Conditions : Thermal treatment (100°C) in water or alcoholic solutions .

Stability and By-Product Formation

科学的研究の応用

Applications in Food Industry

Gulonic acid and its derivatives are utilized primarily for their health benefits and functional properties:

- Food Additive : this compound is used as a food additive due to its non-toxic and mildly acidic nature. It acts as a flavor enhancer and preservative, particularly in dairy products and beverages .

- Nutritional Supplement : As a precursor to vitamin C, this compound plays a crucial role in dietary supplements aimed at improving immune function and overall health.

Medical Applications

In the medical field, this compound has shown promise in various therapeutic contexts:

- Mineral Supplementation : Divalent metal salts of this compound (e.g., calcium gluconate) are used to treat mineral deficiencies such as osteoporosis and anemia. Studies indicate that these compounds can disrupt biofilm formation by drug-resistant bacteria .

- Oxidative Stress Biomarker : Recent research identifies this compound as a potential biomarker for oxidative stress-related conditions, linking it to high blood pressure and ischemic stroke risk .

Industrial Applications

This compound's versatility extends to several industrial applications:

- Biochemical Production : It serves as a precursor for synthesizing various organic acids through microbial fermentation. For instance, 2KGA is essential in producing ascorbic acid on an industrial scale .

- Metal Recovery : The chelating properties of this compound allow it to be employed in recovering metals like lithium and cobalt from waste materials, making it valuable in recycling processes .

Microbial Fermentation Advances

Recent advancements in microbial fermentation techniques have enhanced the production efficiency of this compound derivatives:

- A study demonstrated that integrating multi-stage microfiltration with fermentation processes significantly increased the yield of 2KGA from glucose substrates .

- Another study reported a 40% increase in 2KGA production when glutathione was added to the fermentation system, highlighting its role in reducing oxidative stress during production .

Clinical Research on Health Impacts

Clinical studies have linked elevated levels of this compound with various health outcomes:

- Research indicates that higher concentrations of this compound correlate with increased risks of hyperglycemia and brain injury following strokes, suggesting its potential role as a predictive biomarker for these conditions .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Food Industry | Flavor enhancer, preservative | Non-toxic, used in dairy products and beverages |

| Medical Applications | Mineral supplementation | Effective against osteoporosis and anemia |

| Industrial Processes | Precursor for organic acids | Essential for vitamin C production |

| Metal Recovery | Chelating agent | Effective in recycling lithium and cobalt |

作用機序

Gulonic acid exerts its effects primarily through its role as an intermediate in the biosynthesis of ascorbic acid. The conversion of this compound to ascorbic acid involves several enzymatic steps, including the oxidation of this compound to 2-keto-L-gulonic acid and the subsequent reduction to ascorbic acid. The enzymes involved in this pathway include sorbose dehydrogenase and sorbosone dehydrogenase .

類似化合物との比較

Similar Compounds

Gluconic acid: Another hexonic acid derived from glucose, commonly used in food and pharmaceutical industries.

2-Keto-L-gulonic acid: A direct oxidation product of gulonic acid and a key intermediate in ascorbic acid synthesis.

Gulonolactone: The lactone form of this compound, more stable and commonly found in biological systems

Uniqueness

This compound is unique due to its specific role in the biosynthesis of ascorbic acid. Unlike gluconic acid, which is widely used as a food additive, this compound is primarily an intermediate in the production of vitamin C. Its ability to undergo specific biochemical transformations makes it a valuable compound in both biological and industrial contexts.

生物活性

Gulonic acid, a derivative of glucose, plays a significant role in various biological processes and exhibits notable biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial properties, metabolic pathways, and potential applications in agriculture and medicine.

Overview of this compound

This compound is a sugar acid that can be derived from the oxidation of glucose. It is structurally related to ascorbic acid (vitamin C) and is involved in several biochemical pathways. The transformation of this compound into other metabolites, such as 2-keto-gulonate, is crucial for its biological functions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microorganisms. Research highlights its role in the inhibition of both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound induces membrane depolarization and permeabilization in bacterial cells, leading to cell death. This was evidenced by studies showing that exposure to this compound resulted in a significant increase in membrane permeability indicators, such as propidium iodide (PI) uptake in E. coli .

- Synergistic Effects : When combined with hydrogen peroxide (H2O2), this compound enhances the antibacterial efficacy, causing simultaneous disruption of cell membrane integrity and growth inhibition .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the combination of H2O2 and this compound exhibited a synergistic effect that significantly increased the bactericidal activity against E. coli K-12. The highest tested concentration (60 mM) resulted in over 90% cell permeabilization within 24 hours .

- Plant Growth-Promoting Bacteria : Research on Gluconacetobacter diazotrophicus showed that this compound produced by this bacterium contributes to its antimicrobial activity against various pathogens, highlighting its potential use in biocontrol applications .

Metabolic Pathways

This compound is involved in several metabolic pathways that are crucial for maintaining cellular functions:

- Conversion Pathways : this compound can be converted into other metabolites such as 2-keto-gulonate through enzymatic actions involving glucose dehydrogenase . This pathway is essential for its role in biocontrol and plant growth promotion.

- Role in Vitamin C Metabolism : As a precursor to ascorbic acid, this compound plays a part in the antioxidant defense mechanisms within organisms, protecting against oxidative stress by scavenging reactive oxygen species (ROS) .

Applications

The biological activities of this compound suggest potential applications in various fields:

- Agriculture : Its antimicrobial properties make it a candidate for use as a natural pesticide or biocontrol agent against plant pathogens .

- Medicine : Due to its role in vitamin C metabolism and antioxidant activity, this compound may have implications in dietary supplements aimed at enhancing immune function and reducing oxidative stress .

Summary Table of Biological Activities

特性

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-KKQCNMDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174090 | |

| Record name | D-Gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-53-1, 20246-33-7 | |

| Record name | Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GULONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。